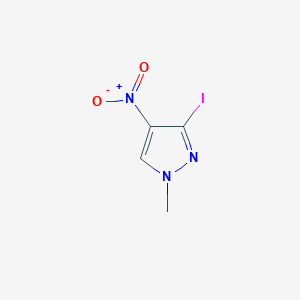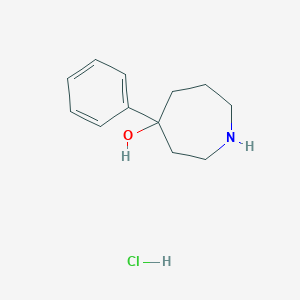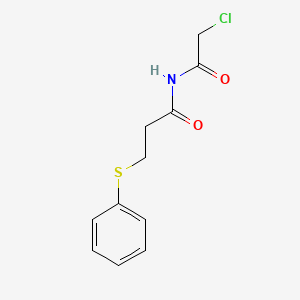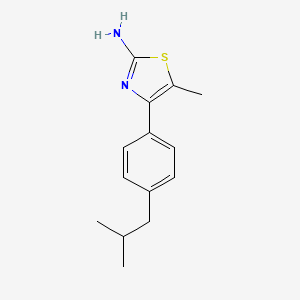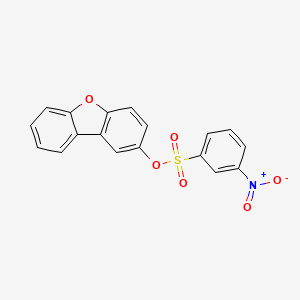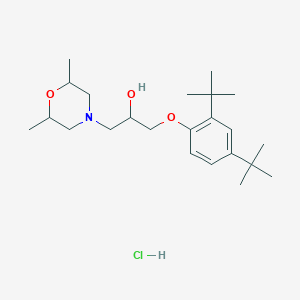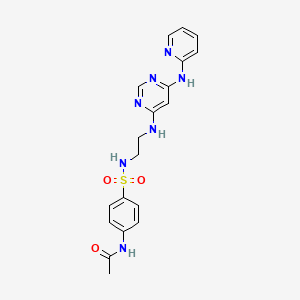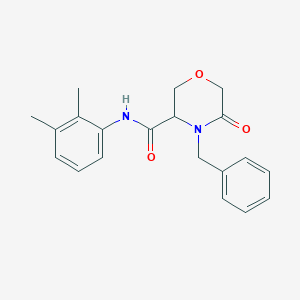
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide, also known as BDMC, is a chemical compound that has been studied for its potential applications in scientific research. BDMC is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
Research has focused on synthesizing rigid-rod polyamides and polyimides derived from diamino-diphenyl or di-biphenylyl-pterphenyl compounds, showcasing their application in creating materials with excellent thermooxidative stability. These polymers, characterized by high glass transition temperatures and amorphous nature, demonstrate potential for advanced materials engineering, especially in areas requiring thermal stability and specific optical properties like blue fluorescence in solutions (Spiliopoulos et al., 1998).
Medicinal Chemistry and Biological Activity
- Benzamides, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) derivatives, have been synthesized and evaluated for their biological activity. These compounds have shown potential interactions with nucleotide protein targets, indicating their relevance in drug discovery and the development of therapeutic agents (Saeed et al., 2015).
Anticonvulsant Activity
A focused study on the anticonvulsant activity of certain benzamide derivatives has highlighted their effectiveness in animal models. For example, specific compounds exhibited potent activity in maximal electroshock (MES) induced seizures, showcasing the potential of these compounds in epilepsy treatment research (Robertson et al., 1987).
Photoresponsive Materials
The development of photoresponsive materials using 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids represents an innovative approach in the field of photochemistry. This application is significant for the controlled release of carboxylic acids upon light exposure, showcasing the compound's utility in creating stimuli-responsive materials (Klan et al., 2000).
Constrained Analogues in Drug Design
The design and synthesis of constrained analogues of known compounds, such as tocainide analogues for sodium channel blocking, are crucial in the development of more effective drugs. These studies not only improve our understanding of structure-activity relationships but also contribute to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles (Catalano et al., 2008).
Eigenschaften
IUPAC Name |
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILHZDFAVILGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

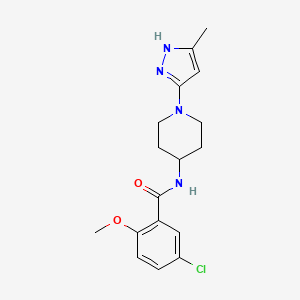
![3-Methyl-5-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B2615830.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2615834.png)
![N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide](/img/structure/B2615835.png)
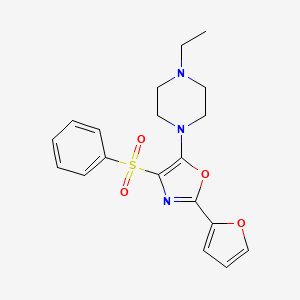
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2615837.png)
